molecular formula C11H9BrO2 B1407300 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one CAS No. 1548352-99-3

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one

Cat. No.: B1407300
CAS No.: 1548352-99-3
M. Wt: 253.09 g/mol
InChI Key: BHGGVEPPNZEKHF-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H9BrO2. It is known for its unique structure, which includes a bromine atom, a prop-2-yn-1-yloxy group, and a phenyl ring. This compound is often used as a building block in chemical synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

When appended to a ligand or pharmacophore through its brominated linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .

Preparation Methods

The synthesis of 1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be achieved through several routes. One common method involves the reaction of 4-bromoacetophenone with propargyl alcohol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place under reflux conditions in an organic solvent like toluene .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    4-(Bromomethyl)benzophenone: Similar in structure but lacks the prop-2-yn-1-yloxy group.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a similar alkyne group but has a different overall structure.

    4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an aminomethyl group instead of a bromine atom.

These compounds share some structural similarities but differ in their functional groups and overall properties, making this compound unique in its applications and reactivity.

Properties

IUPAC Name

1-(4-bromo-2-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-3-6-14-11-7-9(12)4-5-10(11)8(2)13/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGGVEPPNZEKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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